
tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4,5-dichloropyridin-2-yl)carbamate: is a chemical compound known for its applications in various fields of scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both tert-butyl and carbamate functional groups. The presence of chlorine atoms on the pyridine ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate typically involves the reaction of 4,5-dichloropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(4,5-dichloropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce N-oxides .
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(4,5-dichloropyridin-2-yl)carbamate is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in the case of disease treatment .
Comparaison Avec Des Composés Similaires
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate: Similar in structure but with chlorine atoms at different positions on the pyridine ring.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: This structural feature distinguishes it from other carbamate derivatives and enhances its utility in various chemical and biological processes .
Propriétés
Formule moléculaire |
C10H12Cl2N2O2 |
|---|---|
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Clé InChI |
FHVHOEDENMDRNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


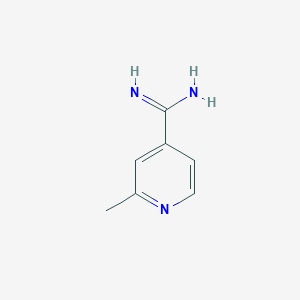

![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
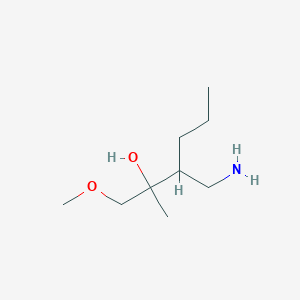
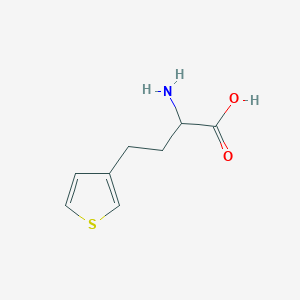
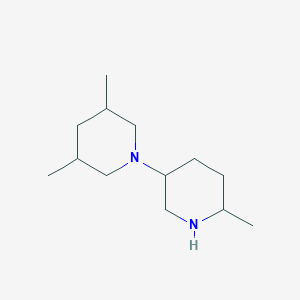
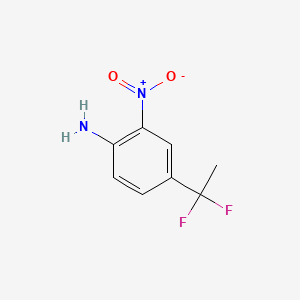
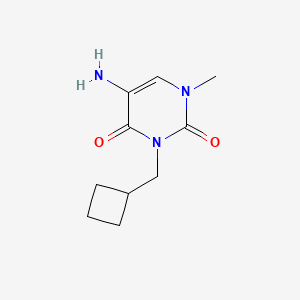
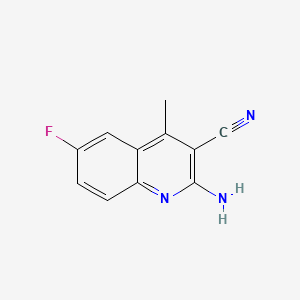
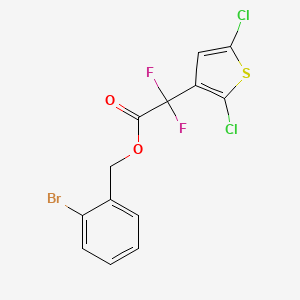
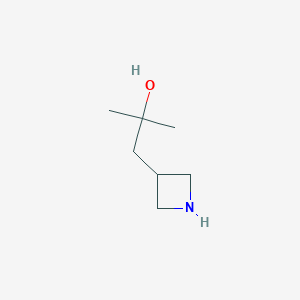
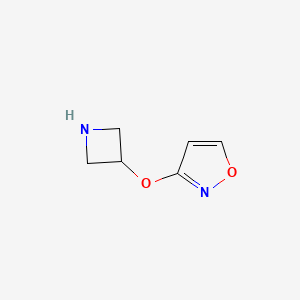
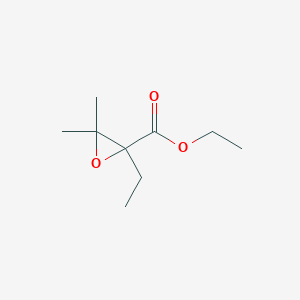
![5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)
